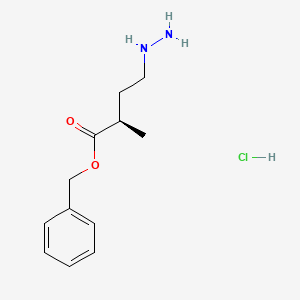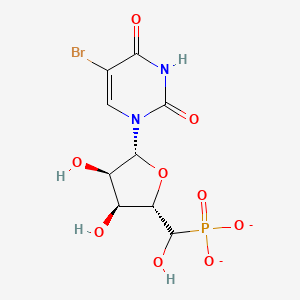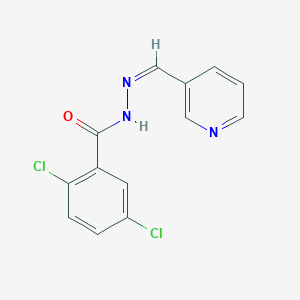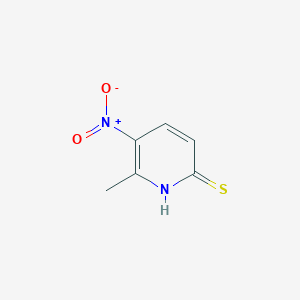
2'-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl is an organic compound characterized by its unique biphenyl structure with ethenyl and difluoro substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl can be achieved through several methods. One common approach involves the photoinduced intramolecular cyclization of o-ethenylaryl isocyanides with organic disulfides in the presence of diphenyl ditelluride . This method provides a controlled environment for the formation of the desired biphenyl structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ethenyl groups allow for π-π interactions with aromatic systems, while the difluoro substitutions enhance its electronic properties. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethenyl-4-methylphenyl isocyanide: Shares the ethenyl substitution but differs in the presence of a methyl group instead of difluoro substitutions.
2-Benzothiazolyl-(2-ethenylphenyl)amine: Contains a benzothiazole moiety, providing different electronic properties.
Uniqueness
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl is unique due to its combination of ethenyl and difluoro substitutions, which confer distinct electronic and structural characteristics. These features make it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other advanced materials.
Propiedades
Fórmula molecular |
C22H16F2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,4-bis(2-ethenylphenyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C22H16F2/c1-3-15-9-5-7-11-17(15)19-13-22(24)20(14-21(19)23)18-12-8-6-10-16(18)4-2/h3-14H,1-2H2 |
Clave InChI |
HXGNNNAFFDDSET-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1C2=CC(=C(C=C2F)C3=CC=CC=C3C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)



![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)


![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)

![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)


